3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Description
3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a benzyl group at position 3 and an aniline moiety at position 4. This scaffold is part of a broader class of triazolothiadiazoles, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S/c17-13-8-4-7-12(10-13)15-20-21-14(18-19-16(21)22-15)9-11-5-2-1-3-6-11/h1-8,10H,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJHHLGGJVOGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or aniline moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: The compound’s ability to interact with various biological targets makes it a candidate for enzyme inhibition studies and as a probe in biochemical assays.
Materials Science: Its unique structural features allow it to be used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites . This binding disrupts the normal function of the enzymes, leading to therapeutic effects such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Triazolothiadiazole derivatives are highly tunable, with substituents at positions 3 and 6 critically influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives
Spectral and Physicochemical Properties
- Mass Spectrometry : The target compound’s molecular ion peak is unreported, but analogs like compound 14 (m/z 326) and 18 (m/z 460) suggest that substituent bulk significantly affects molecular weight .
- 1H NMR : The absence of NH2 or SH signals in dimeric compound 16 () contrasts with the aniline group in the target compound, which would show distinct NH2 resonance .
Biological Activity
3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound features a triazolo-thiadiazole core structure that is known for its bioactive potential. The molecular formula is , with a molecular weight of approximately 288.33 g/mol. The presence of both triazole and thiadiazole rings contributes to its reactivity and interaction with biological targets.
Research indicates that compounds with similar structures exhibit a range of pharmacological activities:
- Enzyme Inhibition : this compound has been shown to inhibit various enzymes such as carbonic anhydrase and cholinesterase. These enzymes play crucial roles in metabolic pathways and their inhibition can lead to significant biochemical effects.
- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it induces apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), primarily through the upregulation of pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl2.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines; effective against MCF-7 cells. |
| Antimicrobial | Exhibits activity against bacterial strains; potential as an antibiotic agent. |
| Enzyme Inhibition | Inhibits carbonic anhydrase and cholinesterase; affects metabolic pathways. |
| Antioxidant | Scavenges free radicals; protects cells from oxidative stress. |
| Anti-inflammatory | Reduces inflammation markers in vitro; potential therapeutic applications. |
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted on the cytotoxic effects of various triazolo-thiadiazole derivatives revealed that this compound exhibited IC50 values ranging from 1.1 to 18.8 µM against different cancer cell lines. This indicates a strong potential for development as an anticancer agent .
- Urease Inhibition : Another research effort focused on the compound's ability to inhibit urease enzymes demonstrated promising results in reducing urease activity significantly compared to control groups. This suggests potential applications in treating conditions like urease-related infections or disorders .
Q & A
Q. What are the common synthetic pathways for synthesizing 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves cyclocondensation of precursor heterocycles. A key route is the reaction of coumarin-3-carboxylic acid derivatives with 3,5-dimercapto-4-amino-s-triazole in POCl₃ to form the triazolo-thiadiazole core, followed by benzylation or aryl substitution . Alternative methods include dehydrosulfurization of N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides under acidic conditions to introduce the aniline moiety . Optimization focuses on solvent choice (e.g., anhydrous ethanol for alkylation steps), temperature control (80–100°C for cyclization), and stoichiometric ratios of reagents (1:1.2 for triazole:thiadiazole precursors) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the benzyl (δ 4.3–4.5 ppm, singlet for CH₂) and aniline protons (δ 6.5–7.2 ppm, aromatic multiplet) .
- IR Spectroscopy : Confirm N–H stretching (3250–3350 cm⁻¹ for aniline) and C=S bonds (690–710 cm⁻¹) .
- X-ray Crystallography : Resolve fused triazole-thiadiazole ring geometry and substituent orientation. For example, piperidinyl derivatives show dihedral angles <10° between rings, confirming planarity .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S content .
Q. What preliminary biological screening assays are recommended to evaluate its antimicrobial and anticancer potential?
Methodological Answer:
- Antimicrobial : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Triazolo-thiadiazole derivatives with benzyl groups show MIC values of 8–32 µg/mL .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Bromine-substituted analogs exhibit IC₅₀ values <10 µM by disrupting tubulin polymerization .
- Docking Studies : Use AutoDock Vina to predict binding affinity for targets like dihydrofolate reductase (DHFR) or β-tubulin .
Advanced Research Questions
Q. How do structural modifications at the benzyl or aniline positions influence bioactivity, and what strategies guide SAR studies?
Methodological Answer:
- Benzyl Substitution : Replacing benzyl with phenacyl groups enhances antimicrobial activity (MIC reduction by 50%) due to increased lipophilicity . Conversely, electron-withdrawing groups (e.g., nitro) reduce activity .
- Aniline Modifications : Methoxy or halogen substituents improve anticancer potency. For example, 4-bromo analogs show 3-fold higher cytotoxicity than unsubstituted derivatives .
- SAR Strategy : Systematically vary substituents using parallel synthesis and test in tiered assays (e.g., antimicrobial → cytotoxicity → selectivity index) .
Q. What in silico and experimental approaches are used to elucidate its mechanism of action against microbial or cancer targets?
Methodological Answer:
- In Silico : Perform molecular dynamics simulations to study binding stability with DHFR or topoisomerase II. Triazolo-thiadiazoles with benzyl groups exhibit stronger hydrogen bonding with Thr121 (DHFR active site) .
- Enzyme Inhibition Assays : Measure IC₅₀ for DHFR inhibition using spectrophotometric NADPH oxidation. Derivatives with 3,4-dimethoxy substituents show IC₅₀ < 1 µM .
- Flow Cytometry : Assess apoptosis induction in cancer cells via Annexin V/PI staining. Brominated analogs trigger G2/M arrest .
Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
Methodological Answer:
- Control Variables : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability. For example, serum-free media increases compound bioavailability in cytotoxicity assays .
- Structural Verification : Reconfirm compound identity via X-ray crystallography if conflicting bioactivity arises. Misassigned substituents (e.g., benzyl vs. phenyl) can skew results .
- Meta-Analysis : Compare substituent effects across studies. For instance, 3,4-dimethoxy groups consistently enhance antifungal activity, while methyl groups reduce it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
